molecular formula C19H16ClN5O B14967552 1-(3-chloro-4-methylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(3-chloro-4-methylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B14967552
M. Wt: 365.8 g/mol
InChI Key: JQXGCHCODFCYLK-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 3-chloro-4-methylphenyl group and a 4-methoxyphenyl group

Preparation Methods

The synthesis of 1-(3-chloro-4-methylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 3-chloro-4-methylphenyl and 4-methoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

1-(3-chloro-4-methylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents using appropriate reagents and conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acidic or basic conditions, leading to the cleavage of certain bonds and formation of new products.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, thereby affecting cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

1-(3-chloro-4-methylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

    1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)urea: This compound shares similar substituents but has a different core structure, leading to distinct chemical and biological properties.

    3-chloro-4-methylphenyl isocyanate: This compound has a similar aromatic ring structure but differs in its functional groups and reactivity.

    4-methoxyphenyl derivatives: Compounds with the 4-methoxyphenyl group may exhibit similar chemical reactivity but differ in their overall structure and applications.

The uniqueness of this compound lies in its specific combination of substituents and core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H16ClN5O

Molecular Weight

365.8 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C19H16ClN5O/c1-12-3-6-14(9-17(12)20)25-19-16(10-23-25)18(21-11-22-19)24-13-4-7-15(26-2)8-5-13/h3-11H,1-2H3,(H,21,22,24)

InChI Key

JQXGCHCODFCYLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)OC)Cl

Origin of Product

United States

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